molecular formula C26H22ClNO4S B301149 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B301149
M. Wt: 480 g/mol
InChI Key: NLUSTERTTREMPJ-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as CDDO-Me, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of oleanolic acid, a natural triterpenoid found in many plants. CDDO-Me has been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to act through multiple pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation and immune response. In addition, 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates the expression of genes involved in lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects, including:
- Anti-inflammatory effects: 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to activate anti-inflammatory pathways.
- Anti-cancer effects: 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis and metastasis, and to sensitize cancer cells to chemotherapy and radiation therapy.
- Neuroprotective effects: 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to protect against neuronal damage and to promote neuronal survival and regeneration. It has also been shown to improve cognitive function and to reduce inflammation and oxidative stress in the brain.
- Antioxidant effects: 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense and detoxification.
- Anti-diabetic effects: 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic animals.
- Cardiovascular effects: 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to protect against cardiovascular damage and to improve cardiac function in animal models of heart disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments include its well-established pharmacological properties, its relatively low toxicity, and its ability to target multiple pathways involved in various diseases. However, the limitations of using 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione include its relatively low solubility in water, which can limit its bioavailability, and its potential for off-target effects due to its pleiotropic effects on multiple pathways.

Future Directions

For research on 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione include:
- Further elucidation of its mechanism of action and its effects on various signaling pathways.
- Development of more efficient synthesis methods and formulations to improve its bioavailability and pharmacokinetic properties.
- Evaluation of its potential therapeutic applications in other diseases, such as autoimmune disorders, metabolic disorders, and infectious diseases.
- Investigation of its potential synergistic effects with other drugs or therapies.
- Exploration of its potential as a chemopreventive agent for cancer and other diseases.

Synthesis Methods

3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione can be synthesized from oleanolic acid via a series of chemical reactions. The first step involves the conversion of oleanolic acid to 3-oxo-olean-12-en-28-oic acid, which is then converted to the corresponding thiosemicarbazone derivative. The thiosemicarbazone is then cyclized to form the thiazolidine-2,4-dione ring, and the final product is obtained by reaction with 4-chlorobenzaldehyde and 4-methylbenzyl alcohol.

Scientific Research Applications

3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis and metastasis, and to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation, 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to activate anti-inflammatory pathways. It has also been shown to protect against oxidative stress and to promote tissue repair and regeneration.
In neurodegenerative disorders, 3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to protect against neuronal damage and to promote neuronal survival and regeneration. It has also been shown to improve cognitive function and to reduce inflammation and oxidative stress in the brain.

properties

Product Name

3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C26H22ClNO4S

Molecular Weight

480 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H22ClNO4S/c1-3-31-23-14-19(8-13-22(23)32-16-18-6-4-17(2)5-7-18)15-24-25(29)28(26(30)33-24)21-11-9-20(27)10-12-21/h4-15H,3,16H2,1-2H3/b24-15-

InChI Key

NLUSTERTTREMPJ-IWIPYMOSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)C

Origin of Product

United States

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